molecular formula C16H16N2O B14319788 3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline CAS No. 112497-95-7

3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline

Cat. No.: B14319788
CAS No.: 112497-95-7
M. Wt: 252.31 g/mol
InChI Key: XVSMJSYOKBRLHP-UHFFFAOYSA-N
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Description

3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline is a chemical compound known for its metal-chelating properties. It is widely used in various scientific research fields due to its ability to form stable complexes with metal ions. The compound has a molecular formula of C16H16N2O and a molecular weight of 236.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various functionalized phenanthroline derivatives .

Scientific Research Applications

3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,7,8-Tetramethyl-1-oxo-1lambda~5~-1,10-phenanthroline is unique due to its specific methylation pattern, which enhances its metal-chelating properties and stability. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Properties

CAS No.

112497-95-7

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3,4,7,8-tetramethyl-1-oxido-1,10-phenanthrolin-1-ium

InChI

InChI=1S/C16H16N2O/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18(19)16(14)15/h5-8H,1-4H3

InChI Key

XVSMJSYOKBRLHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=C[N+](=C32)[O-])C)C

Origin of Product

United States

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